tert-butyl N-(4-chlorocyclohex-2-en-1-yl)carbamate tert-butyl N-(4-chlorocyclohex-2-en-1-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17659794
InChI: InChI=1S/C11H18ClNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4,6,8-9H,5,7H2,1-3H3,(H,13,14)
SMILES:
Molecular Formula: C11H18ClNO2
Molecular Weight: 231.72 g/mol

tert-butyl N-(4-chlorocyclohex-2-en-1-yl)carbamate

CAS No.:

Cat. No.: VC17659794

Molecular Formula: C11H18ClNO2

Molecular Weight: 231.72 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-(4-chlorocyclohex-2-en-1-yl)carbamate -

Specification

Molecular Formula C11H18ClNO2
Molecular Weight 231.72 g/mol
IUPAC Name tert-butyl N-(4-chlorocyclohex-2-en-1-yl)carbamate
Standard InChI InChI=1S/C11H18ClNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4,6,8-9H,5,7H2,1-3H3,(H,13,14)
Standard InChI Key ZOHHDHUUERHOST-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1CCC(C=C1)Cl

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound’s structure comprises a cyclohexene ring with substituents at the 1- and 4-positions. The 1-position bears a Boc-protected amine (-NHCO2_2t-Bu), while the 4-position is substituted with a chlorine atom. The cyclohexene ring introduces unsaturation, potentially influencing conformational dynamics and reactivity. The Boc group, a common protecting group in organic synthesis, provides steric bulk and stability under basic conditions .

Key structural identifiers include:

PropertyValueSource
IUPAC Nametert-butyl N-[(1S,4S)-4-chlorocyclohex-2-en-1-yl]carbamate
Molecular FormulaC11H18ClNO2\text{C}_{11}\text{H}_{18}\text{ClNO}_2
Molecular Weight231.72 g/mol
Isomeric SMILESCC(C)(C)OC(=O)N[C@H]1CCC@@HCl
InChIKeyZOHHDHUUERHOST-RKDXNWHRSA-N

Stereochemical Implications

The (1S,4S) configuration indicates that both chiral centers adopt the S configuration. This stereochemistry likely influences the compound’s interactions in asymmetric synthesis or biological systems. For example, enantioselective reactions or receptor binding could exhibit dependence on the spatial arrangement of the chlorine and Boc groups. Computational modeling or crystallographic studies would be required to confirm the three-dimensional conformation and its effects on reactivity.

Synthesis and Reaction Pathways

General Carbamate Synthesis Strategies

While no explicit synthesis route for this compound is documented, carbamates are typically synthesized via:

  • Reaction of Amines with Chloroformates:
    Amines react with tert-butyl chloroformate (ClCO2t-Bu\text{ClCO}_2\text{t-Bu}) in the presence of a base (e.g., triethylamine) to form carbamates . For example:

    R-NH2+ClCO2t-BuR-NHCO2t-Bu+HCl\text{R-NH}_2 + \text{ClCO}_2\text{t-Bu} \rightarrow \text{R-NHCO}_2\text{t-Bu} + \text{HCl}

    This method requires controlled conditions to preserve stereochemistry.

  • Catalytic Carbonylation:
    Recent advances in rhodium/copper-catalyzed oxidative carbonylation of amines with CO and alcohols offer a scalable route to carbamates . For instance, isopropyl carbamates are synthesized via this method under mild conditions . Adapting such protocols could enable stereoselective synthesis of the target compound.

Hypothetical Synthesis of tert-Butyl N-(4-Chlorocyclohex-2-en-1-yl)carbamate

A plausible route involves:

  • Preparation of (1S,4S)-4-Chlorocyclohex-2-en-1-amine:

    • Chlorination of cyclohexene derivatives, followed by resolution of enantiomers via chiral chromatography or enzymatic methods.

  • Boc Protection:

    • Treating the amine with tert-butyl chloroformate in dichloromethane and triethylamine at 0–25°C .

    • Monitoring reaction progress via TLC or NMR to ensure complete conversion.

Challenges include maintaining stereochemical integrity during chlorination and protection steps. Asymmetric catalysis or chiral auxiliaries might be necessary to prevent racemization.

Research Gaps and Future Directions

Unexplored Properties

  • Physicochemical Data: Melting point, solubility, and stability under various conditions (pH, temperature) remain unreported.

  • Biological Activity: No studies evaluate antimicrobial, antiviral, or enzyme-inhibitory effects. Screening against common targets (e.g., proteases, kinases) is warranted.

Synthetic Methodology Development

  • Enantioselective Synthesis: Developing asymmetric routes to access (1S,4S) and other stereoisomers.

  • Green Chemistry Approaches: Utilizing catalytic systems (e.g., Rh/Cu) to reduce waste and improve atom economy .

Computational Modeling

  • Density Functional Theory (DFT) Studies: Predicting reactivity, spectroscopic properties, and interactions with biological targets.

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